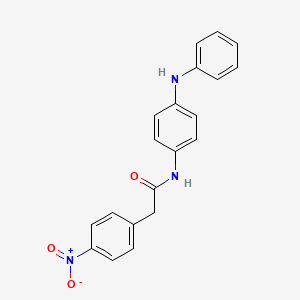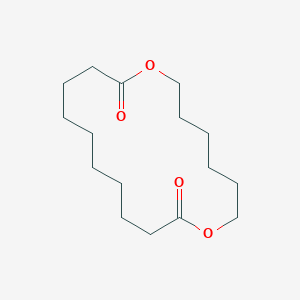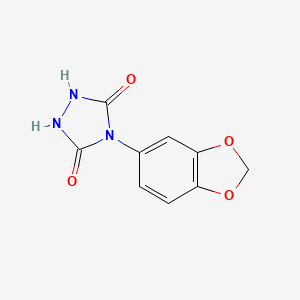
N-(4-anilinophenyl)-2-(4-nitrophenyl)acetamide
Übersicht
Beschreibung
N-(4-anilinophenyl)-2-(4-nitrophenyl)acetamide, commonly known as ANA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ANA is a white crystalline solid with a molecular formula of C16H13N3O3 and a molecular weight of 295.29 g/mol.
Wirkmechanismus
The mechanism of action of ANA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. ANA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain. ANA has also been shown to inhibit the activity of various kinases, including mitogen-activated protein kinases (MAPKs), which are involved in cell growth and differentiation.
Biochemical and Physiological Effects
ANA has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anticancer effects. ANA has been shown to inhibit the production of various pro-inflammatory cytokines, including interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). ANA has also been shown to inhibit the growth of cancer cells in vitro, potentially through the induction of apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
ANA has several advantages for use in lab experiments, including its low toxicity and high solubility in organic solvents. However, ANA has some limitations, including its relatively low yield in the synthesis process and its limited stability in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of ANA, including the development of new synthetic routes with higher yields and the investigation of its potential use as a herbicide. Additionally, further research is needed to fully understand the mechanism of action of ANA and its potential applications in medicine and material science.
Wissenschaftliche Forschungsanwendungen
ANA has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, ANA has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation-related disorders. ANA has also been studied for its potential anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
In agriculture, ANA has been studied for its potential use as a herbicide. ANA has been shown to inhibit the growth of various weed species, making it a potential candidate for the development of new herbicides.
In material science, ANA has been studied for its potential use as a building block for the synthesis of new materials. ANA has been shown to have unique optical and electronic properties, making it a potential candidate for the development of new materials for use in electronics and photonics.
Eigenschaften
IUPAC Name |
N-(4-anilinophenyl)-2-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c24-20(14-15-6-12-19(13-7-15)23(25)26)22-18-10-8-17(9-11-18)21-16-4-2-1-3-5-16/h1-13,21H,14H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCHUOXTWNURMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-bromo-4-chloro-1-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B4940102.png)
![3-{1-[(5-chloro-2-thienyl)methyl]-4-piperidinyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide](/img/structure/B4940113.png)

![4-{[N-(4-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4940122.png)
![N-[5-(2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide](/img/structure/B4940127.png)


![1-{5-[3-(1H-pyrazol-3-yl)phenyl]-2-furoyl}piperidine](/img/structure/B4940144.png)
![N-{5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B4940162.png)
![4-(4-biphenylylmethyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B4940171.png)
![2,3-dichloro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4940195.png)
![2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one](/img/structure/B4940202.png)
![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-2-furamide](/img/structure/B4940212.png)
